2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound is characterized by the presence of a bromothiophene ring, an amino group, and an ethanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol typically involves the reaction of 4-bromothiophene-3-carbaldehyde with 2-aminoethanol under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromothiophen-2-yl)ethan-1-ol: Similar structure but differs in the position of the bromine atom.
2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol: Similar structure with an additional carbon in the ethanol moiety.
1-(((3-Bromothiophen-2-yl)methyl)amino)-2-methylpropan-2-ol: Similar structure with a different substitution pattern.
Uniqueness
2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of both an amino group and an ethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-[(4-bromothiophen-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-5-11-4-6(7)3-9-1-2-10/h4-5,9-10H,1-3H2 |
InChI Key |
CTOXLQYYYZUYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.